molecular formula C15H16F5NO2 B2429277 N-(4,4-difluorocyclohexyl)-2-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 2034560-92-2

N-(4,4-difluorocyclohexyl)-2-[4-(trifluoromethoxy)phenyl]acetamide

Cat. No.: B2429277
CAS No.: 2034560-92-2
M. Wt: 337.29
InChI Key: QWSFTYRAPHQSOK-UHFFFAOYSA-N
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Description

N-(4,4-difluorocyclohexyl)-2-[4-(trifluoromethoxy)phenyl]acetamide is a synthetic organic compound characterized by the presence of both difluorocyclohexyl and trifluoromethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,4-difluorocyclohexyl)-2-[4-(trifluoromethoxy)phenyl]acetamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of 4,4-difluorocyclohexylamine: This can be achieved by the reduction of 4,4-difluorocyclohexanone using a suitable reducing agent such as sodium borohydride.

    Acylation: The resulting amine is then acylated with 2-[4-(trifluoromethoxy)phenyl]acetyl chloride in the presence of a base like triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4,4-difluorocyclohexyl)-2-[4-(trifluoromethoxy)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or ethers.

Scientific Research Applications

N-(4,4-difluorocyclohexyl)-2-[4-(trifluoromethoxy)phenyl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as high thermal stability or unique electronic characteristics.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of N-(4,4-difluorocyclohexyl)-2-[4-(trifluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(4,4-difluorocyclohexyl)-2-[4-(trifluoromethyl)phenyl]acetamide
  • N-(4,4-difluorocyclohexyl)-2-[4-(methoxy)phenyl]acetamide

Uniqueness

N-(4,4-difluorocyclohexyl)-2-[4-(trifluoromethoxy)phenyl]acetamide is unique due to the presence of both difluorocyclohexyl and trifluoromethoxyphenyl groups, which impart distinct chemical and physical properties. These properties may include enhanced stability, specific binding affinities, and unique reactivity patterns compared to similar compounds.

Properties

IUPAC Name

N-(4,4-difluorocyclohexyl)-2-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F5NO2/c16-14(17)7-5-11(6-8-14)21-13(22)9-10-1-3-12(4-2-10)23-15(18,19)20/h1-4,11H,5-9H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWSFTYRAPHQSOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)CC2=CC=C(C=C2)OC(F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F5NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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